molecular formula C21H19FN6OS B2578013 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1358741-54-4

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B2578013
CAS RN: 1358741-54-4
M. Wt: 422.48
InChI Key: AQIUDBAKQURJKT-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19FN6OS and its molecular weight is 422.48. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

One study focused on the synthesis and biological evaluation of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, including 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor, for their anticonvulsant properties. The synthesized compounds were tested using a metrazol-induced convulsions model, with two compounds showing significant anticonvulsant activities (Mohamed Alswah et al., 2013).

Antibacterial and Antimycobacterial Activity

Another research effort synthesized derivatives of N-substituted piperazinyl quinolones, targeting antibacterial and antimycobacterial activities. The study found that certain halogenated analogs with nitro substitution displayed antibacterial and antimycobacterial activities, suggesting the potential of these compounds for further exploration in medicinal chemistry (Gulshan Gurunani et al., 2022).

Anticancer Activity

Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity revealed that certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This study underscores the potential of these compounds in the development of new anticancer therapies (B. N. Reddy et al., 2015).

Synthetic Utility in Heterocyclic Synthesis

The utility of 1-(4-substituted-aminophenyl)ethanones and their derivatives in the synthesis of various heterocyclic compounds has been reviewed. This research highlights the importance of these intermediates in creating biologically active molecules for potential therapeutic applications (M. Salem et al., 2021).

Positive Inotropic Activity

Studies on the synthesis and evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides have identified compounds with favorable positive inotropic activity. This suggests potential applications in treating cardiovascular diseases (Ji-Yong Liu et al., 2009).

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6OS/c22-15-5-7-16(8-6-15)26-9-11-27(12-10-26)19(29)13-30-21-20-25-23-14-28(20)18-4-2-1-3-17(18)24-21/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIUDBAKQURJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

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